3,4-Di-O-acetyl-D-xylal

CAS No.: 3152-43-0

Cat. No.: VC3987934

Molecular Formula: C9H12O5

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3152-43-0 |

|---|---|

| Molecular Formula | C9H12O5 |

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | [(3R,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate |

| Standard InChI | InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9-/m1/s1 |

| Standard InChI Key | OWKCFBYWQGPLSJ-RKDXNWHRSA-N |

| Isomeric SMILES | CC(=O)O[C@@H]1COC=C[C@H]1OC(=O)C |

| SMILES | CC(=O)OC1COC=CC1OC(=O)C |

| Canonical SMILES | CC(=O)OC1COC=CC1OC(=O)C |

Introduction

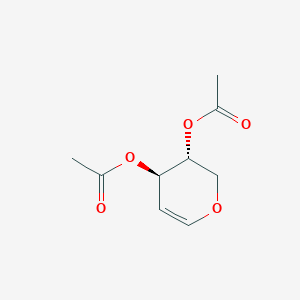

3,4-Di-O-acetyl-D-xylal is a chemically modified monosaccharide derived from D-xylose, a pentose sugar. The compound’s systematic IUPAC name is [(3R,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate, denoting its acetylated hydroxyl groups at the 3- and 4-positions of the xylal backbone . It is commonly referenced by synonyms such as 3,4-Di-O-acetyl-D-xylal and MFCD04112734 . The molecular structure comprises a pyran ring with two acetyl substituents, contributing to its stability and reactivity in glycosylation reactions .

The compound’s physical properties include a density of 1.2 g/cm³ and a storage recommendation of -20°C to prevent decomposition . Its solubility spans polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), making it versatile for synthetic applications .

Chemical Structure and Characterization

Molecular Configuration

The stereochemistry of 3,4-Di-O-acetyl-D-xylal is defined by its (3R,4R) configuration, as confirmed by X-ray crystallography and NMR spectroscopy . The pyran ring adopts a chair conformation, with acetyl groups occupying equatorial positions to minimize steric hindrance. The 2D structure (Figure 1) illustrates the connectivity of the oxygen atoms and acetyl moieties, while the 3D conformer reveals the spatial arrangement critical for its reactivity .

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃) data for 3,4-Di-O-acetyl-D-xylal reveals distinct signals: δ 6.46 ppm (d, J = 6.1 Hz, H1), 4.95–4.82 ppm (m, CH₂), and 2.13–2.03 ppm (m, CH₃ from acetyl groups) . These peaks align with those of analogous acetylated sugars, confirming successful acetylation . The absence of hydroxyl proton signals further validates the complete protection of the 3- and 4-positions .

Table 1: Key 1H NMR Peaks of 3,4-Di-O-acetyl-D-xylal

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 6.46 | d (J = 6.1 Hz) | H1 |

| 4.95–4.82 | m | CH₂ (benzyl) |

| 2.13–2.03 | m | CH₃ (acetyl) |

Synthesis and Reaction Mechanisms

Acetylation of D-Xylal

The synthesis begins with D-xylal, which undergoes acetylation using acetic anhydride (Ac₂O) in the presence of a catalytic acid such as HClO₄ . This step selectively protects the 3- and 4-hydroxyl groups, yielding 3,4-di-O-acetyl-D-xylal with a reported yield of 91.9% . The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride .

Dehydrohalogenation

Subsequent treatment with HBr in acetic acid generates a brominated intermediate, which undergoes dehydrohalogenation using zinc dust and NaH₂PO₄ in acetone . This step eliminates HBr, forming the double bond characteristic of the xylal structure. The reaction is monitored by TLC (petroleum hexane–ethyl acetate, 2:1), with purification via silica gel chromatography .

Reaction Scheme

-

Bromination and Elimination:

3,4-Di-O-acetyl-D-xylal + HBr → Bromo intermediate → Zn/NaH₂PO₄ → Final product

Applications in Organic Synthesis

Glycosylation Reactions

3,4-Di-O-acetyl-D-xylal serves as a glycosyl donor in the synthesis of C-glycosides. Its acetyl groups act as protecting units, enabling regioselective glycosylation at the anomeric position . For example, benzylation using benzyl bromide (BnBr) and sodium hydride (NaH) in DMF yields 3,4,6-tri-O-benzyl-D-glucal, a precursor for antiviral agents .

Preparation of Functionalized Pyran Derivatives

The compound’s conjugated diene system participates in Diels-Alder reactions, forming six-membered rings with electron-deficient dienophiles. This reactivity is exploited in natural product synthesis, such as the construction of lignan skeletons .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Operate in well-ventilated areas |

| Supplier | Quantity | Price | Purity |

|---|---|---|---|

| Biosynth Carbosynth | 250 mg | $85 | ≥98% |

| AK Scientific | 5 g | $1,366 | ≥98% |

| Carl ROTH | 500 mg | €269 | ≥98% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume